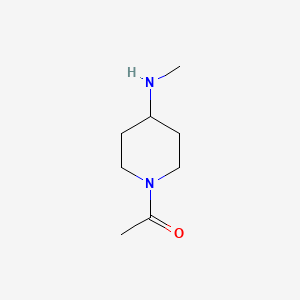

1-Acetyl-4-(methylamino)piperidine

Vue d'ensemble

Description

1-Acetyl-4-(methylamino)piperidine is a chemical compound with the molecular formula C8H16N2O It is a piperidine derivative, characterized by the presence of an acetyl group at the 1-position and a methylamino group at the 4-position of the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-(methylamino)piperidine can be synthesized through several methods. One common approach involves the acetylation of 4-(methylamino)piperidine. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-4-(methylamino)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Acetyl-4-(methylamino)piperidine is primarily investigated for its pharmacological properties. It serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. The piperidine ring structure is significant in medicinal chemistry due to its ability to interact with biological targets effectively.

Case Study: Synthesis of Analgesics

Research has demonstrated that derivatives of this compound can be synthesized to create new analgesic drugs. These derivatives exhibit enhanced potency and selectivity for specific receptors, making them potential candidates for pain management therapies. For instance, studies have shown that modifications to the piperidine structure can lead to compounds with improved efficacy against neuropathic pain models in animal studies.

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to known psychoactive substances allows researchers to explore its potential as an antidepressant or anxiolytic agent.

Case Study: Behavioral Studies

Behavioral assays using rodent models have indicated that this compound may influence anxiety-related behaviors. In one study, administration of this compound resulted in reduced anxiety-like behaviors in the elevated plus maze test, suggesting potential anxiolytic properties.

Anticancer Research

Recent investigations have focused on the anticancer potential of this compound and its derivatives. The compound's ability to inhibit tumor cell proliferation has been documented in vitro.

Case Study: Cytotoxicity Assays

In vitro studies utilizing various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as a lead compound for anticancer drug development.

Data Tables

Mécanisme D'action

The mechanism of action of 1-Acetyl-4-(methylamino)piperidine involves its interaction with specific molecular targets and pathways. The acetyl and methylamino groups play crucial roles in its binding to target molecules, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Piperidine: A basic six-membered ring structure with one nitrogen atom, widely used in organic synthesis.

4-Methylpiperidine: Similar to piperidine but with a methyl group at the 4-position.

1-Acetylpiperidine: Similar to 1-Acetyl-4-(methylamino)piperidine but lacks the methylamino group.

Uniqueness: this compound is unique due to the presence of both acetyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in simpler piperidine derivatives.

Activité Biologique

1-Acetyl-4-(methylamino)piperidine (CAS 139062-96-7) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an acetyl group and a methylamino group. Its structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Key mechanisms include:

- Cholinesterase Inhibition : The compound exhibits dual inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation. This activity may contribute to its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

- Antipsychotic Effects : At lower doses, it has shown promise as an antipsychotic agent, potentially modulating dopaminergic pathways without significant adverse effects .

- Antitumor Activity : Research indicates that piperidine derivatives can exert antitumor effects by altering cell signaling pathways and gene expression, leading to reduced proliferation in cancer cell lines such as HCT-116 and T-47D .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

| Therapeutic Area | Activity | Mechanism |

|---|---|---|

| Antipsychotic | Moderate | Dopamine receptor modulation |

| Antitumor | Significant | Inhibition of cell proliferation |

| Neuroprotection | Emerging | Cholinesterase inhibition |

Case Studies and Research Findings

- Antipsychotic Activity : A study demonstrated that at doses below 10 mg/kg in animal models, this compound effectively reduced symptoms associated with psychosis without notable side effects .

- Antitumor Efficacy : In vitro studies have shown that this compound significantly inhibits the growth of several cancer cell lines. For example, it was found to induce apoptosis in HCT-116 cells through the activation of caspase pathways .

- Neuroprotective Effects : Research indicates potential neuroprotective properties against neurodegenerative conditions, highlighting its role in modulating cholinergic signaling pathways .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes:

- Absorption : The compound demonstrates good bioavailability due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that may enhance its therapeutic effects .

Safety and Toxicology

While lower doses exhibit therapeutic benefits, higher doses have been associated with toxicity, including neurotoxicity and hepatotoxicity. Studies emphasize the importance of dosage optimization to balance efficacy with safety profiles .

Propriétés

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPODZAQBVPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599642 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139062-96-7 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.